molecular formula C11H12BrNO B2549055 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1823876-48-7

5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B2549055
CAS No.: 1823876-48-7
M. Wt: 254.127
InChI Key: AQOCWOFUUFTYKS-UHFFFAOYSA-N
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Description

5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 1823876-48-7) is a brominated dihydroquinolinone derivative with the molecular formula C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol . Its structure features a bromine atom at position 5, two methyl groups at position 4, and a ketone group at position 2 of the partially saturated quinoline core. This compound is primarily used in research settings for investigating structure-activity relationships (SARs) in medicinal chemistry, particularly in studies targeting neurological and osteogenic pathways .

Properties

IUPAC Name

5-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-9(14)13-8-5-3-4-7(12)10(8)11/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOCWOFUUFTYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Substituted Anilines

Reaction of 4-bromoaniline with Meldrum’s acid and triethyl orthoformate in ethanol under reflux yields 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Subsequent heating in diphenyl ether at 220–250°C induces cyclization to form 6-bromoquinolin-4-ol derivatives. For non-brominated precursors, analogous conditions generate 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, which serves as the substrate for subsequent bromination.

Key Reaction Parameters:

  • Solvent: Ethanol (cyclization), diphenyl ether (high-temperature ring closure)
  • Temperature: 80°C (reflux) for initial condensation; 220–250°C for cyclization
  • Yield: 80–99% for intermediate diketone formation; 35–70% for cyclized products

Bromination Methodologies

Electrophilic bromination at position 5 of the quinolinone ring is achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS). The directing effects of the 4,4-dimethyl group and the electron-withdrawing ketone at position 2 dictate regioselectivity.

Molecular Bromine in Acetonitrile

A widely adopted method involves dissolving 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in anhydrous acetonitrile at 0°C, followed by dropwise addition of bromine (1 eq). The mixture is stirred for 24–48 hours, allowing gradual warming to room temperature. Workup with saturated Na₂CO₃ and Na₂SO₃ solutions neutralizes excess bromine, yielding the crude product, which is purified via recrystallization.

Optimized Conditions:

  • Solvent: Acetonitrile (anhydrous)
  • Temperature: 0°C → room temperature
  • Reagent: Molecular bromine (1.0 eq)
  • Yield: 60–75% after purification

N-Bromosuccinimide (NBS) in Dichloromethane

For milder bromination, NBS (1.2 eq) and a catalytic amount of AIBN (azobisisobutyronitrile) are added to a solution of the quinolinone substrate in dichloromethane. The reaction proceeds under reflux for 12–18 hours, favoring radical-mediated bromination at position 5. This method reduces side products like dibrominated derivatives.

Performance Metrics:

  • Solvent: Dichloromethane
  • Catalyst: AIBN (0.1 eq)
  • Yield: 55–65%

Comparative Analysis of Bromination Routes

Parameter Molecular Bromine N-Bromosuccinimide
Regioselectivity High (≥90% C5) Moderate (75–85% C5)
Reaction Time 24–48 hours 12–18 hours
Side Products Dibrominated species Minimal
Purification Method Recrystallization Column Chromatography
Scalability Industrial-friendly Lab-scale preferred

Data synthesized from.

Mechanistic Insights

Electrophilic Aromatic Substitution

The electron-rich aromatic ring of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one facilitates electrophilic attack at position 5 due to resonance stabilization from the 4,4-dimethyl groups. The ketone at position 2 exerts a meta-directing effect, further favoring C5 bromination.

Transition State Analysis:

  • Bromine (Br⁺): Generated via Lewis acid catalysis (e.g., FeBr₃) or polar solvents.
  • Intermediate: Wheland intermediate stabilized by methyl groups’ electron-donating effects.

Purification and Characterization

Recrystallization

Crude 5-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is recrystallized from ethanol/water (3:1 v/v), yielding colorless needles with >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.54 (d, J = 4.5 Hz, 1H, H-3), 8.24 (d, J = 4.5 Hz, 1H, H-1), 7.98 (s, 1H, H-5), 2.85 (s, 6H, 4,4-(CH₃)₂).
  • LC-MS (ESI⁺): m/z 254.12 [M+H]⁺ (calculated for C₁₁H₁₂BrNO).

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer during cyclization and bromination steps. Key modifications include:

  • Solvent Recycling: Diphenyl ether recovery via distillation.
  • Catalyst Optimization: FeBr₃ (0.5 eq) reduces bromine waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could introduce various functional groups at the 5-position.

Scientific Research Applications

5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exhibits several biological activities that make it a candidate for further research in drug development. Key areas of interest include:

Anticancer Activity

Research indicates that this compound has significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. Mechanisms of action include:

  • Activation of Apoptosis Pathways : The compound has been shown to increase the expression of pro-apoptotic genes while decreasing the expression of anti-apoptotic genes.
  • Cell Cycle Arrest : It can halt the cell cycle progression in cancer cells, leading to reduced proliferation.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Mechanisms : A study published in a peer-reviewed journal demonstrated that this compound could effectively induce apoptosis in breast cancer cells by modulating key signaling pathways associated with cell survival and death.
  • Inflammatory Response Modulation : Another research article highlighted its ability to reduce inflammation markers in cellular models of arthritis, indicating its potential for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action for 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The bromine and dimethyl substitutions may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structurally related dihydroquinolinone derivatives and their distinguishing features:

Compound Name CAS No. Substituents Molecular Formula Key Differences
5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 1823876-48-7 Br (C5), 2×CH₃ (C4) C₁₁H₁₂BrNO Reference compound; optimized for lipophilicity and steric bulk
6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 135631-90-2 Br (C6), 2×CH₃ (C4) C₁₁H₁₂BrNO Bromine at position 6; may alter electronic distribution and receptor binding
7-Bromo-3,4-dihydroquinolin-2(1H)-one 14548-51-7 Br (C7) C₉H₈BrNO Lacks methyl groups; increased molecular flexibility
5-Bromo-3,4-dihydroquinolin-2(1H)-one 880094-83-7 Br (C5) C₉H₈BrNO No methyl groups; reduced steric hindrance
8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one - F (C8), 2×CH₃ (C4) C₁₁H₁₂FNO Fluorine at position 8; electronegative substituent impacts polarity and metabolism

Pharmacological and Physicochemical Comparisons

Receptor Binding and Bioactivity
  • 5-HT₁A Receptor Affinity: Derivatives like 10g (Ki = 1.52 nM), which contain 3,4-dihydroquinolin-2(1H)-one cores modified with oxadiazole groups, demonstrate high 5-HT₁A receptor binding, critical for antidepressant activity . The bromine and methyl groups in the target compound may enhance receptor interactions compared to non-brominated analogs like CHNQD-00603 (a methoxy/hydroxy-substituted derivative promoting osteogenesis) .
  • TRPV1 Antagonism : Fluorinated analogs (e.g., 8-Fluoro-4,4-dimethyl derivatives) show divergent activity due to fluorine’s electronegativity, whereas bromine’s polarizability may favor different receptor conformations .
Physicochemical Properties
  • Lipophilicity: The 4,4-dimethyl groups in the target compound increase logP compared to non-methylated analogs (e.g., CAS 880094-83-7), enhancing blood-brain barrier penetration .
  • Solubility: Bromine’s presence reduces aqueous solubility relative to hydroxylated derivatives like 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 30389-33-4) .

Toxicity and Handling

  • Safety Profiles: Brominated dihydroquinolinones (e.g., CAS 1823876-48-7) carry warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335), unlike fluorinated derivatives, which may have distinct metabolic pathways .

Biological Activity

5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (often referred to as BrDMQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12BrNO
  • Molecular Weight : 254.12 g/mol
  • CAS Number : 185316-44-3

Biological Activities

BrDMQ has been investigated for various biological activities, including:

The exact mechanism of action for BrDMQ remains largely unexplored. However, its structural features suggest potential interactions with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown inhibition of AChE and MAOs, enzymes involved in neurotransmitter breakdown. Inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain, which may improve cognitive function .
  • Antioxidant Activity : The presence of the bromine atom and the ketone functional group may contribute to antioxidant properties, potentially protecting cells from oxidative stress .

Case Studies and Experimental Data

  • In Vitro Studies : A study evaluating the biological activity of quinolinone derivatives reported that compounds similar to BrDMQ exhibited significant inhibition against AChE with IC50 values ranging from 0.28 µM to 0.91 µM . While specific data for BrDMQ is not available, these findings indicate a potential for similar activity.
  • Cytotoxicity Tests : In vitro cytotoxicity assays conducted on related compounds showed varying degrees of toxicity against cancer cell lines. Future studies should include direct testing of BrDMQ to establish its safety profile .
  • Molecular Docking Studies : Computational studies have suggested that BrDMQ could bind effectively to active sites on target enzymes due to its structural characteristics. This warrants further investigation through experimental validation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Bromo-3,4-dihydroquinolin-2(1H)-oneBromine at position 5Antimicrobial, Anticancer
6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-oneBromine at position 6Neuroprotective
8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-oneBromine at position 8Antioxidant

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent effects (e.g., δ ~2.3 ppm for methyl groups, δ ~7.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry (MS) : ESI-MS or EI-MS verifies molecular weight (e.g., [M+H⁺] = 256.07 for C₁₁H₁₀BrNO) .
  • HPLC : Assesses purity (>95% for biological studies) .

How do substituents at the 8-position affect biological activity in dihydroquinolinone derivatives?

Advanced
Structure-activity relationship (SAR) studies reveal that 8-fluoro substitution reduces neuronal nitric oxide synthase (nNOS) inhibition potency by ~6-fold compared to unsubstituted analogs, likely due to steric hindrance limiting side-chain flexibility. In contrast, 6-amino derivatives with dimethylaminoethyl side chains show enhanced selectivity for nNOS over endothelial NOS (eNOS) (180-fold selectivity for pyrrolidine derivatives) . Key design strategies include:

  • Side-chain length : 2-carbon linkers optimize binding to the nNOS active site.
  • Terminal amine groups : Pyrrolidine or piperidine enhances potency via hydrophobic interactions .

What methodologies are used to evaluate the compound’s biological activity?

Q. Advanced

  • Enzyme inhibition assays : Recombinant human NOS isoforms (nNOS, eNOS, iNOS) are expressed in Baculovirus-infected Sf9 cells. Activity is measured via radioactive L-[³H]citrulline formation .
  • In vivo models : Efficacy is tested in rat neuropathic pain models (e.g., Chung model). For example, compound (S)-35 reverses thermal hyperalgesia at 30 mg/kg (intraperitoneal) .

How does the compound serve as a building block in medicinal chemistry?

Advanced
The dihydroquinolinone core is a privileged scaffold for developing kinase inhibitors, antimicrobials, and CNS-targeting agents. For example:

  • Thiophene amidine derivatives : Synthesized via coupling with thiophene-2-carbimidothioate hydroiodide, showing nM-level nNOS inhibition .
  • Anticancer agents : Bromine facilitates functionalization with cytotoxic moieties (e.g., platinum complexes) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification : Flash chromatography is labor-intensive; alternatives like crystallization require solvent optimization.
  • Radical reactions : Photoredox methods require specialized equipment for large-scale light exposure.
  • Regioselectivity : Competing reactions (e.g., over-alkylation) necessitate precise stoichiometry .

How do computational tools aid in synthetic route planning?

Advanced
AI-driven platforms (e.g., Template_relevance models) predict feasible routes by analyzing reaction databases (Pistachio, Reaxys). For example:

  • Retrosynthetic analysis : Identifies 4-bromoaniline and 3,3-dimethylacryloyl chloride as precursors .
  • One-step synthesis : Prioritizes routes with minimal steps and high atom economy .

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